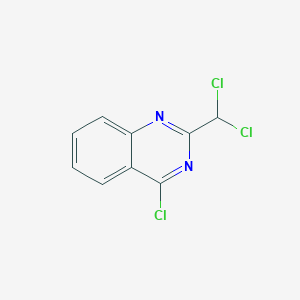

4-Chloro-2-(dichloromethyl)quinazoline

Description

Background and Significance of Quinazoline (B50416) Chemistry

Quinazoline and its derivatives represent one of the most significant classes of heterocyclic compounds in medicinal chemistry. nih.govnih.gov The quinazoline scaffold is considered a "privileged structure" due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antihypertensive properties. nih.govmdpi.commdpi.com Several drugs containing the quinazoline nucleus are commercially available, such as prazosin (B1663645) for hypertension and gefitinib (B1684475) for cancer treatment. nih.gov The versatility of the quinazoline ring system stems from its fused aromatic nature, which provides a rigid framework, and the presence of nitrogen atoms that can participate in hydrogen bonding. Furthermore, the core can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. mdpi.com Beyond medicine, quinazoline derivatives have also been investigated for applications in materials science, including as components for optoelectronic devices. researchgate.net

Structural Context within Halogenated and Dichloromethylated Quinazoline Frameworks

The structure of 4-Chloro-2-(dichloromethyl)quinazoline contains two key reactive sites conferred by its halogenated substituents.

The 4-chloro group is a particularly important feature. The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SɴAr) reactions. nih.govmdpi.com This reactivity is well-documented for various 4-chloroquinazolines, which serve as versatile intermediates for the synthesis of libraries of 4-substituted derivatives, such as 4-anilinoquinazolines. mdpi.comnih.gov The substitution at this position is a cornerstone strategy in the development of kinase inhibitors and other biologically active molecules. mdpi.com

The 2-(dichloromethyl) group is another significant functional handle. While less explored in the available literature on quinazolines compared to the 4-chloro position, the dichloromethyl group (-CHCl₂) is a latent carbonyl equivalent. It can be hydrolyzed under appropriate conditions to an aldehyde group (-CHO). This transformation would provide a pathway to a different class of derivatives through reactions such as reductive amination, Wittig reactions, or condensation, thereby expanding the synthetic utility of the parent molecule. The presence of halogen atoms on the quinazoline ring, in general, has been shown to be important for modulating biological activity. nih.govpnrjournal.com

Research Gaps and Objectives for this compound

Despite the clear potential suggested by its structure, this compound remains a largely uncharacterized compound in the scientific literature. The primary research gaps are:

Synthesis: There is a lack of detailed and optimized synthetic routes reported specifically for the preparation of this compound. While methods exist for analogous compounds like 2-chloromethyl-4(3H)-quinazolinones and other chlorinated quinazolines, a direct and efficient protocol for the target molecule is not readily available. nih.govnih.gov

Reactivity: The reactivity profile of this compound has not been systematically investigated. Specifically, the concurrent reactivity of the 4-chloro and 2-(dichloromethyl) groups is unknown. Understanding the chemoselectivity of reactions involving various nucleophiles and reagents is crucial for its use as a synthetic building block.

Applications: To date, no specific biological activities or material applications have been reported for this compound.

Based on these gaps, the primary research objectives for this compound would be:

To develop and optimize a high-yielding, scalable synthetic protocol for its preparation.

To systematically explore its reactivity, focusing on the selective functionalization of the 4-chloro and 2-(dichloromethyl) positions.

To synthesize a library of novel derivatives and screen them for potential biological activities (e.g., anticancer, antimicrobial) or for properties relevant to materials science.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinazoline |

| Prazosin |

| Gefitinib |

| 2-chloromethyl-4(3H)-quinazolinone |

Synthetic Pathways and Methodologies for this compound and Related Chemical Precursors

The synthesis of this compound, a halogenated heterocyclic compound, involves a multi-step process centered on the initial formation of the foundational quinazoline core, followed by the specific introduction of the required substituents. The strategic assembly of this molecule relies on established and versatile reactions in heterocyclic chemistry. A logical and common synthetic approach involves the initial construction of a 2-(dichloromethyl)quinazolin-4(3H)-one intermediate, which is subsequently chlorinated at the C4 position to yield the final product.

Structure

3D Structure

Properties

CAS No. |

88203-16-1 |

|---|---|

Molecular Formula |

C9H5Cl3N2 |

Molecular Weight |

247.5 g/mol |

IUPAC Name |

4-chloro-2-(dichloromethyl)quinazoline |

InChI |

InChI=1S/C9H5Cl3N2/c10-7(11)9-13-6-4-2-1-3-5(6)8(12)14-9/h1-4,7H |

InChI Key |

JQUNRRGGAAWYDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)Cl)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Chloro 2 Dichloromethyl Quinazoline

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 4-chloro-2-(dichloromethyl)quinazoline scaffold are dictated by the distinct electronic environments of the C4-chloro and the 2-(dichloromethyl) substituents.

Reactivity Patterns at the C4-Chlorine Position

The chlorine atom at the C4 position of the quinazoline (B50416) ring is notably susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is a well-documented characteristic of 4-haloquinazolines. stackexchange.comnih.govnih.govmdpi.com The substitution of the C4-chlorine is generally favored over potential reactions at other positions on the quinazoline nucleus under mild conditions. stackexchange.com For instance, in reactions with various amines, substitution readily occurs at the C4 position. derpharmachemica.com

This preferential reactivity can be attributed to the electronic influence of the quinazoline ring system. The nitrogen atom at position 1 withdraws electron density from the C4 position, making it more electrophilic and thus more prone to attack by nucleophiles. This effect is more pronounced at the C4 position compared to the C2 position.

Reactivity of the 2-(Dichloromethyl) Group in Nucleophilic Transformations

The 2-(dichloromethyl) group presents a different profile of reactivity towards nucleophiles. While less reactive than the C4-chloro substituent in SNAr reactions, the chlorines of the dichloromethyl group can undergo nucleophilic substitution, particularly with strong nucleophiles or under more forcing reaction conditions. For example, derivatives of 2-(chloromethyl)-4(3H)-quinazolinone, a related scaffold, have been utilized as intermediates in the synthesis of more complex molecules through substitution reactions at the chloromethyl group. nih.gov The presence of two chlorine atoms on the methyl group enhances its electrophilicity compared to a simple methyl group.

Regioselectivity and Steric/Electronic Effects in Substitution Processes

The regioselectivity of nucleophilic substitution on this compound is predominantly governed by electronic effects. As established, the C4 position is significantly more activated towards nucleophilic attack than the C2 position. stackexchange.com This is a general trend observed in 2,4-dichloroquinazoline (B46505) systems, where the first substitution invariably occurs at the C4 position under mild conditions. stackexchange.com More strenuous conditions are required to effect a second substitution at the C2 position. stackexchange.com

Theoretical studies, such as Density Functional Theory (DFT) calculations on the closely related 2,4-dichloroquinazoline, have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. researchgate.net This indicates a greater susceptibility to nucleophilic attack at this site. researchgate.net The activation energy for nucleophilic attack at the C4 position is calculated to be lower than at the C2 position, further supporting the observed regioselectivity. researchgate.net

Steric hindrance can also play a role, although it is generally considered a secondary factor in these systems. The accessibility of the C4 position to incoming nucleophiles is typically greater than that of the more sterically encumbered C2 position, which is situated between a nitrogen atom and the dichloromethyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C4-chloro substituent of this compound serves as a versatile handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to 4-chloroquinazoline (B184009) derivatives. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

Research on the closely related 4-chloro-2-trichloromethylquinazoline has demonstrated the feasibility of Sonogashira coupling at the C4 position. researchgate.net In these reactions, the C4-chloro group is selectively coupled with various terminal alkynes to afford the corresponding 4-alkynyl-2-trichloromethylquinazolines. researchgate.net The success of this reaction highlights the utility of the C4-chloro position as a site for introducing alkynyl functionalities.

| Alkyne | Catalyst System | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)4 / CuI | Cs2CO3 | DMF | Room Temperature | High |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that has been employed for the functionalization of 4-chloroquinazolines. fishersci.co.uk This reaction involves the coupling of an organoboron compound, typically a boronic acid, with an organic halide. fishersci.co.uk

Studies on 4,7-dichloroquinazoline (B1295908) derivatives have shown that selective Suzuki-Miyaura coupling can be achieved at the C4 position. nih.gov By controlling the reaction conditions, such as the stoichiometry of the boronic acid and the choice of solvent, preferential coupling at the more reactive C4-chloro group can be accomplished. nih.gov Furthermore, the Suzuki-Miyaura coupling of 4-chloro-2-trichloromethylquinazoline with various arylboronic acids has been reported to proceed in good yields, affording the corresponding 4-aryl-2-trichloromethylquinazolines. nih.gov

| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield Range |

|---|---|---|---|---|---|

| Various Arylboronic Acids | Pd(OAc)2 | Cs2CO3 | DMF | Reflux, 2h | 50-65% |

Stille Coupling Reactions

Detailed research findings and mechanistic investigations concerning the Stille coupling of this compound are not extensively documented in publicly available scientific literature. The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, is a versatile method for forming carbon-carbon bonds. nih.gov While the reaction has been applied to various halogenated quinazolines, specific studies employing this compound as the substrate are not readily found.

Generally, in related chloro-substituted quinazoline systems, the chlorine atom at the 4-position is known to be more reactive towards palladium-catalyzed cross-coupling reactions compared to other positions due to electronic effects of the heterocyclic nitrogen atoms. nih.gov It can be inferred that a hypothetical Stille coupling of this compound would likely proceed via the established catalytic cycle involving oxidative addition of the C4-Cl bond to a Pd(0) complex, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the 4-substituted product. However, without experimental data, specific conditions, catalyst systems, and yields for this particular transformation remain speculative.

Heck Reaction Protocols

There is a notable absence of specific research detailing Heck reaction protocols for this compound. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. organic-chemistry.org While this reaction has been applied to the broader class of quinazoline derivatives, its specific application to this compound has not been extensively reported.

In principle, the chloro group at the 4-position of the quinazoline ring is activated towards oxidative addition to a palladium(0) catalyst, a key step in the Heck reaction mechanism. nih.govlibretexts.org Following oxidative addition, the reaction would proceed through migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product. The reactivity of the dichloromethyl group under typical Heck conditions would also need to be considered, as it could potentially undergo side reactions. Without dedicated studies on this compound, any proposed reaction conditions or outcomes would be purely theoretical.

Kumada Coupling Methodologies

Specific methodologies for the Kumada coupling of this compound are not well-documented in the available scientific literature. The Kumada coupling utilizes a palladium or nickel catalyst to couple a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org

For related chloroquinazolines, the reactivity at the 4-position is generally enhanced, making it a likely site for Kumada coupling. mdpi.com A potential Kumada coupling of this compound would be expected to follow the standard mechanism of oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org However, the lack of specific experimental data for this substrate means that optimal catalysts, reaction conditions, and the compatibility of the dichloromethyl group with the highly basic Grignard reagent have not been established.

Negishi Coupling Strategies

There is a significant lack of specific information regarding Negishi coupling strategies for this compound. The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, widely used for creating carbon-carbon bonds. nih.gov While the Negishi coupling has been successfully applied to other halogenated quinazoline derivatives, its use with this compound is not described in detail in the available literature. nih.govmdpi.com

The general reactivity trend in 2,4-dichloroquinazolines suggests that the 4-position is more susceptible to cross-coupling reactions. nih.gov Therefore, it is plausible that a Negishi coupling would occur at this position. The reaction would likely proceed through the established catalytic cycle. However, without experimental validation, the specific conditions required and the potential for interference from the dichloromethyl moiety remain undetermined.

Buchwald-Hartwig Amination

Based on studies with analogous 2,4-dichloroquinazolines, the chlorine atom at the 4-position is generally more reactive and would be the expected site of amination. nih.govnih.gov The reaction mechanism would involve the standard steps of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The stability of the dichloromethyl group under the basic conditions typically employed in the Buchwald-Hartwig amination would be a key consideration in any potential application.

Other Transformational Reactions

Oxidation Reactions

Information regarding the specific oxidation of the dichloromethyl group in this compound is limited in the scientific literature. Generally, the oxidation of dichloromethylarenes can be a route to the corresponding aldehydes or carboxylic acids, depending on the reaction conditions. However, the presence of the quinazoline ring and the chloro-substituent at the 4-position could influence the reactivity and selectivity of such a transformation. Potential oxidizing agents and conditions would need to be carefully selected to avoid unwanted reactions with the heterocyclic core. Without specific studies on this substrate, any discussion of oxidation reactions remains speculative.

Reduction Reactions

The reduction of this compound can proceed through several pathways, primarily involving the reduction of the heterocyclic ring, the dichloromethyl group, and/or dehalogenation. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Common reduction strategies that could be applied to this molecule include catalytic hydrogenation and hydride transfer reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related chloro-aromatic and heterocyclic compounds.

Catalytic Hydrogenation:

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is effective for the reduction of both the quinazoline ring and for hydrodechlorination. The reaction conditions can be tuned to favor specific outcomes. For instance, milder conditions might selectively reduce the C=N bonds within the quinazoline ring, while more forcing conditions could lead to the reduction of the dichloromethyl group and cleavage of the C-Cl bonds.

Potential products from the catalytic hydrogenation of this compound are outlined in the table below.

| Product Name | Structure | Reaction Conditions |

| 4-Chloro-2-(chloromethyl)quinazoline | Mild catalytic hydrogenation (e.g., H₂, Pd/C, controlled pressure/temperature) | |

| 2-(Dichloromethyl)-1,2,3,4-tetrahydroquinazoline | Catalytic hydrogenation targeting the quinazoline ring (e.g., H₂, PtO₂, acidic medium) | |

| 2-Methyl-quinazoline | Complete hydrodechlorination and reduction of the dichloromethyl group (e.g., H₂, Pd/C, strong base) |

Hydride Reduction:

Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of functional groups. For this compound, NaBH₄ is generally considered a milder reducing agent and might selectively reduce the C=N bond of the quinazoline ring, especially if the aromatic system is activated. LiAlH₄ is a much stronger reducing agent and could potentially reduce the dichloromethyl group and effect dehalogenation.

The table below summarizes the potential outcomes of hydride reduction reactions.

| Reagent | Potential Product(s) | Notes |

| Sodium Borohydride (NaBH₄) | 4-Chloro-2-(dichloromethyl)-1,2-dihydroquinazoline | Reduction of the C3=N4 imine bond is a likely pathway. |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(Dichloromethyl)-1,2,3,4-tetrahydroquinazoline, 2-Methyl-1,2,3,4-tetrahydroquinazoline | Can lead to the reduction of the heterocyclic ring and potential dehalogenation. |

Hydrolysis Reactions

The hydrolysis of this compound involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic centers of the molecule. The C4 position, bearing a chlorine atom, and the dichloromethyl group are the most likely sites for hydrolysis. The reaction is typically facilitated by acidic or basic conditions.

Under basic conditions, the hydroxide ion can directly displace the chloride at the C4 position via a nucleophilic aromatic substitution (SNAr) mechanism. The dichloromethyl group can also undergo hydrolysis, likely proceeding through a gem-diol intermediate to form an aldehyde.

Under acidic conditions, protonation of the quinazoline nitrogen atoms would further activate the ring towards nucleophilic attack by water. The hydrolysis of the dichloromethyl group can also be catalyzed by acid.

The expected products from the hydrolysis of this compound are presented in the following table.

| Reaction Condition | Major Product | Minor Product(s) |

| Acidic Hydrolysis (e.g., aq. HCl) | 2-(Dichloromethyl)quinazolin-4(3H)-one | 4-Chloroquinazoline-2-carbaldehyde |

| Basic Hydrolysis (e.g., aq. NaOH) | 2-(Dichloromethyl)quinazolin-4(3H)-one | Quinazoline-2,4(1H,3H)-dione |

Mechanistic Postulations and Elucidation of Reaction Pathways

The reaction pathways for the reduction and hydrolysis of this compound can be postulated based on established mechanisms for similar heterocyclic systems.

Reduction Mechanism:

The catalytic hydrogenation likely proceeds via the Horiuti-Polanyi mechanism, involving the stepwise addition of hydrogen atoms to the unsaturated bonds of the quinazoline ring on the surface of the metal catalyst. The hydrodechlorination of both the C4-chloro and the dichloromethyl groups is also expected to occur on the catalyst surface, involving oxidative addition of the C-Cl bond to the metal center followed by hydrogenolysis.

With hydride reducing agents, the mechanism involves the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic carbon atoms of the quinazoline ring. For instance, the reduction of the C=N bond at the 3,4-position would proceed by the attack of a hydride on C4, followed by protonation of the resulting anion.

Hydrolysis Mechanism:

The hydrolysis at the C4 position is anticipated to follow a nucleophilic aromatic substitution (SNAr) mechanism. In basic media, the attack of a hydroxide ion on the C4 carbon leads to the formation of a Meisenheimer complex, an anionic intermediate. Subsequent departure of the chloride ion yields the quinazolinone product. The presence of the electron-withdrawing dichloromethyl group at the C2 position would stabilize the Meisenheimer intermediate, thereby facilitating the substitution reaction.

The hydrolysis of the dichloromethyl group is proposed to proceed via a stepwise substitution of the chlorine atoms by hydroxyl groups, forming an unstable gem-diol. This intermediate would then readily eliminate a molecule of water to form the corresponding aldehyde.

Further computational and experimental studies, such as density functional theory (DFT) calculations and kinetic analyses, would be invaluable for a more detailed elucidation of these reaction pathways and for identifying the precise structures of intermediates and transition states. Such studies on related 2,4-dichloroquinazolines have indeed shown that the C4 position is more susceptible to nucleophilic attack than the C2 position, supporting the proposed regioselectivity of the hydrolysis. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the 4-Chloro-2-(dichloromethyl)quinazoline molecule can be mapped out.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring system and the proton of the dichloromethyl group. The aromatic region is expected to show a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring moiety.

The proton of the dichloromethyl group (-CHCl₂) is predicted to appear as a singlet at a downfield chemical shift, typically in the range of 6.5-7.5 ppm. This significant downfield shift is attributed to the strong deshielding effect of the two adjacent chlorine atoms and the quinazoline ring.

The four aromatic protons on the quinazoline ring (H-5, H-6, H-7, and H-8) will give rise to signals in the aromatic region, generally between 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns can be predicted based on the electronic effects of the chloro substituent at the 4-position and the dichloromethyl group at the 2-position. For instance, the H-5 proton is expected to be the most deshielded aromatic proton due to the anisotropic effect of the C-4 chloro group, likely appearing as a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHCl₂ | 6.80 - 7.20 | s | - |

| H-5 | 8.20 - 8.40 | dd | J = 8.0, 1.5 |

| H-6 | 7.70 - 7.90 | ddd | J = 8.0, 7.0, 1.0 |

| H-7 | 7.90 - 8.10 | ddd | J = 8.0, 7.0, 1.5 |

| H-8 | 8.00 - 8.20 | dd | J = 8.0, 1.0 |

Note: Predicted values are based on analogous quinazoline derivatives and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms in the quinazoline ring system and the one carbon of the dichloromethyl group.

The carbon of the dichloromethyl group (-CHCl₂) is expected to resonate at a chemical shift of approximately 60-70 ppm. The carbons of the quinazoline ring will appear in the aromatic region (120-165 ppm). The quaternary carbons, such as C-2, C-4, C-4a, and C-8a, will generally show weaker signals compared to the protonated carbons. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atoms and the chloro and dichloromethyl substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CHCl₂ | 65.0 - 75.0 |

| C-2 | 158.0 - 162.0 |

| C-4 | 160.0 - 164.0 |

| C-4a | 120.0 - 124.0 |

| C-5 | 128.0 - 132.0 |

| C-6 | 127.0 - 131.0 |

| C-7 | 134.0 - 138.0 |

| C-8 | 129.0 - 133.0 |

| C-8a | 150.0 - 154.0 |

Note: Predicted values are based on analogous quinazoline derivatives and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to further confirm the structure, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the dichloromethyl group and the protonated aromatic carbons (C-5, C-6, C-7, and C-8) by correlating their respective ¹H and ¹³C NMR signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC spectra would be crucial in confirming the connectivity of the quinazoline ring and the positions of the substituents. For example, correlations between the -CHCl₂ proton and carbons C-2 and C-4a would be expected. Similarly, correlations between the aromatic protons and adjacent and geminal carbons would solidify the assignment of the quinazoline ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity. For this compound, NOESY could show a correlation between the -CHCl₂ proton and the H-8 proton, confirming their spatial relationship.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is expected to be complex, with numerous bands corresponding to the stretching and bending vibrations of the various bonds. Key vibrational modes include:

C-H stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretch of the dichloromethyl group is expected at a slightly lower frequency.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system will give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibrations of the dichloromethyl group and the chloro substituent at the 4-position are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the quinazoline ring will produce a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).

The presence of key functional groups can be confirmed by characteristic absorption bands in the IR and Raman spectra.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=N Stretch | 1600 - 1650 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-H Bend (in-plane) | 1000 - 1300 |

| C-H Bend (out-of-plane) | 750 - 900 |

| C-Cl Stretch | 600 - 800 |

The complementary nature of IR and Raman spectroscopy is beneficial for a complete vibrational analysis. While polar bonds like C-Cl often show strong IR absorptions, the more symmetric vibrations of the aromatic ring may be more prominent in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound, the monoisotopic mass has been identified, which corresponds to the sum of the most abundant isotopes of its constituent atoms (C₉H₅³⁵Cl₃N₂).

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅Cl₃N₂ |

| Monoisotopic Mass | 245.951831 g/mol |

The molecular ion peak would exhibit a characteristic isotopic cluster due to the presence of three chlorine atoms. The isotopes ³⁵Cl and ³⁷Cl exist in an approximate 3:1 ratio, which would result in a pattern of peaks at M, M+2, M+4, and M+6.

Key predictable fragmentation pathways include:

Loss of a Chlorine Radical: A primary fragmentation event would likely be the cleavage of a C-Cl bond, leading to the loss of a chlorine radical (•Cl). This would result in a fragment ion [M-Cl]⁺.

Loss of the Dichloromethyl Group: Cleavage of the bond between the quinazoline ring and the dichloromethyl substituent could occur, leading to the loss of a dichloromethyl radical (•CHCl₂) or dichlorocarbene (B158193) (:CCl₂).

Ring Fragmentation: Subsequent fragmentation would likely involve the characteristic breakdown of the quinazoline ring system.

Isotopic Signatures in Fragments: Any fragment containing chlorine atoms would also display a distinct isotopic pattern, aiding in its identification. For instance, fragments containing two chlorine atoms would show an M, M+2, M+4 pattern, while those with one chlorine atom would show an M, M+2 pattern in a ~3:1 ratio. docbrown.infodocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule.

Specific experimental UV-Vis absorption data for this compound is not detailed in the available literature. However, an analysis of its structure allows for the prediction of its chromophoric properties and expected electronic transitions.

The principal chromophore in the molecule is the quinazoline ring system. Like other azanaphthalenes, quinazoline contains both π electrons and non-bonding (n) electrons on the nitrogen atoms. capes.gov.br The expected electronic transitions would include:

π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. For similar quinazolinone derivatives, these bands are observed in the 210–285 nm range. nih.gov

n→π Transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. In related quinazolinone compounds, these transitions are often found in the 285–320 nm region. nih.gov The parent quinazoline molecule also exhibits a distinct π* ← n transition. capes.gov.br

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

A search of the published scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported.

While data for the title compound is unavailable, the technique of single-crystal X-ray diffraction has been successfully employed to elucidate the solid-state structures of numerous other substituted quinazoline and quinazolinone derivatives. nih.govresearchgate.netnih.gov These studies provide valuable insights into bond lengths, bond angles, and intermolecular interactions within the broader class of quinazoline-based compounds.

Analysis of Intermolecular Interactions in this compound Not Publicly Documented

A thorough and exhaustive search of publicly available scientific literature and crystallographic databases has revealed no specific studies detailing the intermolecular interactions of the chemical compound this compound. Consequently, a detailed analysis of its intermolecular interactions, including data from techniques such as Hirshfeld surface analysis, cannot be provided at this time.

Intermolecular interactions are fundamental in determining the physical and chemical properties of a compound in the solid state, influencing factors such as melting point, solubility, and crystal packing. The analysis of these non-covalent interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, is typically conducted through experimental methods like X-ray crystallography or computational chemistry studies.

While research exists on the spectroscopic characterization and intermolecular interactions of various other quinazoline derivatives, the specific substitution pattern of a chloro group at the 4-position and a dichloromethyl group at the 2-position of the quinazoline core presents a unique chemical entity. The electronic and steric effects of these substituents would significantly influence the nature and geometry of any intermolecular contacts.

Therefore, the generation of data tables and a detailed discussion of the research findings for the analysis of intermolecular interactions of this compound is not possible due to the absence of the necessary primary research data in the public domain.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations5.1.1. Geometry Optimization and Conformational Analysis 5.1.2. Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals) 5.1.3. Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential Maps) 5.1.4. Vibrational Frequency Analysis and Theoretical Spectra Prediction 5.1.5. Bond Dissociation Energies and Reaction Energetics 5.1.6. Thermochemical Parameters

Computational studies on analogous compounds, like 2,4-dichloroquinazoline (B46505), have been used to investigate reaction mechanisms, such as regioselective nucleophilic aromatic substitution. mdpi.comnih.govresearchgate.net These studies often employ Density Functional Theory (DFT) to determine that the carbon at the 4-position is highly susceptible to nucleophilic attack due to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy for substitution at that site. mdpi.comnih.govresearchgate.net However, without specific calculations for 4-Chloro-2-(dichloromethyl)quinazoline, any discussion would be speculative and not adhere to the strict requirement of focusing solely on the target compound.

To provide the requested data tables and detailed research findings, a dedicated computational study on this compound would need to be performed.

Molecular Dynamics (MD) Simulations for Stability Assessment

Molecular Dynamics (MD) simulations serve as a powerful computational tool to assess the structural stability and conformational dynamics of molecules, particularly in complex biological environments. For quinazoline (B50416) derivatives, MD simulations are often employed to evaluate the stability of a ligand-protein complex, providing insights into binding modes and interaction durability over time. pandawainstitute.comnih.gov

In a typical MD simulation study, a quinazoline derivative would be docked into the active site of a target protein. The resulting complex is then subjected to a simulation lasting tens to hundreds of nanoseconds. Key parameters are monitored to assess stability:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and the ligand's heavy atoms from their initial positions. A stable complex is indicated by RMSD values that plateau after an initial equilibration period, typically within a low range (e.g., 1-2 Å). nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and stable regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a critical indicator of a stable interaction. nih.gov

While no specific MD simulation data for this compound is published, this methodology would be directly applicable to assess its stability and interaction dynamics if it were to be studied as a potential inhibitor of a biological target, such as a kinase or receptor. nih.gov

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure of a molecule, which in turn governs its reactivity. mdpi.comacs.org Studies on the analog 2,4-dichloroquinazoline provide significant insight into the electronic properties of the quinazoline core.

DFT calculations performed at the ωB97X-D/6-31G(d) level of theory reveal that the carbon atoms at positions 2 (C2) and 4 (C4) of the quinazoline ring are electron-deficient. mdpi.com This is expected due to the electron-withdrawing nature of the adjacent nitrogen atoms. Atomic charge calculations indicate that C2 is more electron-deficient than C4. mdpi.com

However, reactivity in nucleophilic aromatic substitution (SNAr) is also governed by the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). For 2,4-dichloroquinazoline, DFT calculations show that the C4 position has a significantly higher LUMO coefficient than the C2 position. mdpi.comresearchgate.net This suggests that the C4 position is the more favorable site for nucleophilic attack, as the incoming nucleophile's highest occupied molecular orbital (HOMO) will have a greater overlap with the LUMO at this position. mdpi.com

| Atom Position | Mulliken Charge | Natural Charge | Electrostatic Charge | LUMO Coefficient |

|---|---|---|---|---|

| C2 | 0.43 | 0.47 | 0.54 | -0.18 |

| C4 | 0.28 | 0.28 | 0.41 | 0.31 |

Theoretical Investigation of Reaction Pathways and Transition States

Theoretical studies are crucial for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation energies. The regioselectivity of SNAr reactions on the 2,4-disubstituted quinazoline scaffold has been a subject of such investigations. mdpi.comnih.gov

For the reaction of 2,4-dichloroquinazoline with a nucleophile like aniline, DFT calculations have been used to model the reaction pathway for attacks at both the C2 and C4 positions. nih.gov Potential energy surface scans show the energy changes as the nucleophile approaches each carbon atom. These studies consistently find that the transition state for nucleophilic attack at the C4 position has a lower activation energy than the corresponding attack at the C2 position. researchgate.netnih.gov This theoretical finding is in strong agreement with experimental results, which almost exclusively yield the 4-substituted product. mdpi.comnih.gov The transition state geometries are confirmed by vibrational analysis, which must identify a single imaginary frequency corresponding to the reaction coordinate. nih.gov

In the case of this compound, the same regioselectivity for substitution at the C4 position is expected to be preserved. The chlorine at C4 is generally more labile in SNAr reactions on this scaffold. nih.govnih.gov The dichloromethyl group at C2, while electron-withdrawing, also introduces significant steric hindrance. This steric bulk would likely further disfavor the formation of the Meisenheimer complex intermediate required for nucleophilic attack at the C2 position, thereby increasing the activation energy for that pathway and reinforcing the inherent electronic preference for substitution at C4.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

The prediction of spectroscopic parameters using quantum mechanical methods is a powerful tool for structure verification and assignment. benthamopen.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used ab initio technique for calculating NMR chemical shifts with a high degree of accuracy. benthamopen.comresearchgate.net

This method involves calculating the magnetic shielding tensors for each nucleus in the molecule within a simulated external magnetic field. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). DFT-GIAO calculations can predict both ¹H and ¹³C NMR spectra. researchgate.net

While specific GIAO calculations for this compound have not been reported, this technique would be invaluable for its structural confirmation. In studies of related 2-chloro-4-aminoquinazolines, modern 2D-NMR techniques like NOESY, HSQC, and HMBC were used to experimentally confirm the regioselectivity of synthesis reactions, which aligned with the outcomes predicted by theoretical DFT calculations. mdpi.comnih.gov The application of GIAO calculations to this compound would provide a predicted spectrum that could be compared against experimental data, allowing for unambiguous assignment of all proton and carbon signals and confirming the molecular structure.

Synthesis and Chemical Reactivity of Advanced Derivatives and Analogues

Modifications at the C4-Chlorine Position

The chlorine atom at the C4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic substitution. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the substitution process. stackexchange.comresearchgate.net Theoretical studies, including Density Functional Theory (DFT) calculations on the related 2,4-dichloroquinazoline (B46505), confirm that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and prone to nucleophilic attack compared to the C2 position. researchgate.netnih.gov Consequently, regioselective substitution at C4 can be achieved under relatively mild conditions, while substitution at C2 often requires harsher conditions. stackexchange.com

Nucleophilic Amination Reactions

Nucleophilic aromatic substitution (SNAr) with primary and secondary amines is a well-documented and efficient method for modifying the C4 position. A wide variety of amines, including aliphatic, benzylic, and aromatic amines, readily displace the C4-chloro substituent to yield the corresponding 4-aminoquinazoline derivatives. nih.gov These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated. The reaction conditions can be tailored based on the nucleophilicity of the amine and the specific quinazoline substrate. nih.gov

Table 1: Examples of Reaction Conditions for Nucleophilic Amination at the C4-Position of Chloroquinazolines Data inferred from reactions on analogous 2,4-dichloroquinazoline systems.

| Nucleophile Type | Base | Solvent | Temperature | Reaction Time |

| Aliphatic/Benzylic Amines | Et3N, iPr2NEt | THF, Acetonitrile | Room Temperature | 0.5 - 16 hours |

| Anilines | NaOAc, iPr2NEt | THF/H2O, Dioxane, Ethanol | Room Temp. - 82°C | Several hours |

The regioselectivity for the C4 position is a consistent feature in these reactions, allowing for the predictable synthesis of 2-substituted-4-aminoquinazolines. nih.gov

Alkoxylation Reactions

Similar to amination, the C4-chlorine can be displaced by oxygen nucleophiles, such as alkoxides, to form 4-alkoxyquinazoline derivatives. These reactions proceed via the same SNAr mechanism. The use of sodium or potassium alkoxides in an alcoholic solvent or an aprotic polar solvent like DMF or THF is common for this transformation. The reactivity follows the established principle of the C4 position being the more facile site for nucleophilic substitution on the quinazoline core.

Aryl and Alkynyl Substitutions via Cross-Coupling

Modern cross-coupling methodologies provide powerful tools for forming carbon-carbon bonds at the C4 position. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with arylboronic acids) and the Sonogashira coupling (with terminal alkynes) are effective for introducing aryl and alkynyl groups, respectively.

For these reactions, the 4-chloro-2-(dichloromethyl)quinazoline acts as the electrophilic partner. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), often in conjunction with a ligand (e.g., PPh₃) and a base. In the case of Sonogashira coupling, a co-catalyst like copper(I) iodide (CuI) is also necessary. These methods enable the synthesis of a wide array of 4-aryl and 4-alkynyl quinazolines, which are valuable scaffolds for further functionalization.

Transformations of the 2-(Dichloromethyl) Group

The 2-(dichloromethyl) group (-CHCl₂) offers another handle for synthetic modification. This gem-dihalide moiety can undergo substitution reactions or reactions involving the adjacent alpha-carbon. However, specific, documented examples of transformations of the 2-(dichloromethyl) group on the 4-chloroquinazoline (B184009) framework are not extensively reported in the surveyed scientific literature. The following sections describe chemically plausible but largely theoretical transformations based on the known reactivity of this functional group.

Selective Substitution Reactions of the Chlorine Atoms

The two chlorine atoms of the dichloromethyl group can potentially be substituted by various nucleophiles. For instance, reaction with a strong nucleophile could lead to mono- or di-substituted products. Complete substitution would be challenging and might require harsh conditions. A common and synthetically useful transformation for gem-dihalides is hydrolysis to the corresponding carbonyl group. It is chemically feasible that this compound could be hydrolyzed under acidic or basic conditions to yield 4-chloroquinazoline-2-carboxaldehyde. This transformation would provide a valuable intermediate, as the aldehyde group can participate in a wide range of subsequent reactions, including oxidation, reduction, and condensation.

Reactions Involving the Alpha-Carbon of the Dichloromethyl Moiety

The hydrogen atom on the alpha-carbon of the dichloromethyl group is rendered acidic by the electron-withdrawing effects of the two chlorine atoms and the quinazoline ring. This acidity suggests that the alpha-carbon could be deprotonated by a strong, non-nucleophilic base to form a carbanion. This carbanion could then, in principle, react with various electrophiles, allowing for the elongation of the carbon chain at the C2 position. However, literature specifically detailing this approach for this compound is scarce.

Formation of Bridged or Cyclic Systems Involving the Dichloromethyl Group

The dichloromethyl group at the C2 position is a key functional handle for constructing novel ring systems. Its reactivity can be harnessed to form fused or bridged heterocyclic structures. One established pathway for related 2-chloromethyl-4(3H)-quinazolinones involves intramolecular reactions that lead to significant structural rearrangements. For instance, reactions with diamines can lead to the formation of ring-fused N-acylguanidines through a domino rearrangement and intramolecular cyclization process nih.gov.

In a similar vein, the dichloromethyl group can be a precursor to an electrophilic center that facilitates cyclization. For example, reduction of the quinazoline ring followed by treatment with a base like sodium ethoxide can induce a ring expansion. Studies on analogous 2-chloromethyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines have shown that such conditions can lead to the formation of benzodiazepine derivatives through an intermediate azirinoquinazoline semanticscholar.org. This suggests that the dichloromethyl group on this compound could potentially undergo similar transformations under specific conditions to yield novel, expanded ring systems.

Modifications on the Quinazoline Ring System

The quinazoline core itself is amenable to a variety of modifications, allowing for the fine-tuning of the molecule's properties. These modifications can occur on the fused benzene (B151609) ring or through the addition of new heterocyclic rings.

Substitutions on the Fused Benzene Ring

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to regioselective nucleophilic aromatic substitution (SNAr) nih.govresearchgate.net. This reactivity is a cornerstone for introducing a wide array of functional groups at this position. The reaction is highly regioselective, with nucleophiles preferentially attacking the C4 position over the C2 position nih.gov. This preferential reactivity is attributed to the electronic properties of the quinazoline ring system, where the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack nih.govresearchgate.net.

Various nucleophiles can be employed in these substitution reactions, often under mild conditions. The versatility of this reaction allows for the synthesis of a broad library of 4-substituted quinazoline derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C4-Position

| Nucleophile Type | Example Nucleophile | Resulting C4-Substituent | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Anilines, Benzylamines, Aliphatic amines | -NHR, -NR₂ | THF, Ethanol, Acetonitrile; often with a base (e.g., Et₃N, NaOAc) at room temperature to ~80°C | nih.gov |

| N-Methylanilines | N-Methylaniline | -N(CH₃)Ar | Microwave irradiation in THF/H₂O | nih.gov |

| Phenols | 4-Aminophenol | -OAr | Condensation reaction, often purified by chromatography | nih.gov |

Heterocyclic Annulation Strategies

Annulation, the formation of a new ring fused to an existing one, provides a pathway to complex polycyclic systems. Starting from suitably functionalized quinazoline derivatives, additional heterocyclic rings can be constructed. For example, [4+2] annulation strategies, which are powerful methods for building fused aromatic systems, can be employed researchgate.net. If a derivative of this compound were prepared to contain a diene or dienophile moiety on the benzene ring, it could undergo cycloaddition reactions with appropriate partners to generate new fused six-membered rings.

Another approach involves domino reactions. Copper-catalyzed domino reactions between related 1-(2-halophenyl)methanamines and amidines have been used to synthesize 2-substituted quinazolines, demonstrating how sequential reactions can efficiently build the quinazoline system itself, a strategy that can be extended to fuse additional rings ijirset.com.

Chemical Structure-Reactivity Relationship Studies of Derivatives

The chemical reactivity of quinazoline derivatives is intrinsically linked to their structure. The distribution of electrons within the heterocyclic system dictates the preferred sites of reaction.

As established, the C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the C2 position in related dichloro-substituted quinazolines nih.gov. This regioselectivity is a key principle in the structure-reactivity relationship of this scaffold. Density Functional Theory (DFT) calculations have confirmed that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, providing a theoretical basis for the experimentally observed outcomes nih.govresearchgate.net.

The presence of the electron-withdrawing dichloromethyl group at the C2 position is expected to further influence the reactivity of the entire ring system. Electron-withdrawing groups generally increase the electrophilicity of the heterocyclic ring, potentially enhancing the rate of nucleophilic substitution at the C4 position. A systematic study involving the variation of substituents on the fused benzene ring (e.g., introducing electron-donating or electron-withdrawing groups) would further elucidate the structure-reactivity relationships, allowing for precise control over subsequent chemical transformations.

Table 2: Summary of Structure-Reactivity Principles

| Structural Feature | Effect on Reactivity | Governing Principle | Reference |

|---|---|---|---|

| Chloro group at C4 | Acts as a good leaving group for SNAr reactions. | High electrophilicity of C4 carbon, stabilized intermediate (Meisenheimer complex). | nih.govresearchgate.net |

| Higher Reactivity of C4 vs. C2 | Nucleophiles preferentially attack the C4 position. | Higher LUMO coefficient and lower activation energy for attack at C4. | nih.govresearchgate.net |

| Dichloromethyl group at C2 | Increases overall electrophilicity of the quinazoline ring; provides a handle for cyclization/rearrangement. | Inductive electron-withdrawal; ability to be converted into other functional groups (e.g., aldehyde) or participate in elimination/substitution. | nih.govsemanticscholar.org |

Q & A

Q. What are the optimal synthetic protocols for 4-Chloro-2-(dichloromethyl)quinazoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclocondensation reactions starting from precursors like 2-aminobenzonitrile or substituted benzamides. Key variables include solvent choice (e.g., ethanol, dioxane), catalysts (e.g., K₂CO₃), and temperature. For example, using ethanol as a solvent at 80°C with K₂CO₃ as a base yields ~76%, while other solvents like dioxane reduce yields to 35% . Optimization should prioritize inert atmospheres and controlled pH to minimize side reactions like hydrolysis of the dichloromethyl group .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Characterization relies on NMR (¹H/¹³C), MS, and elemental analysis. For instance, the quinazoline core’s aromatic protons appear as distinct doublets in ¹H NMR (δ 7.8–8.5 ppm), while the dichloromethyl group shows a singlet at δ 5.2–5.5 ppm. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., m/z 241.67 for C₁₃H₈Cl₃N₂) . X-ray crystallography is recommended for unambiguous confirmation, as demonstrated in related quinazoline derivatives .

Q. What are the stability considerations for handling and storing this compound?

The compound is sensitive to moisture and light. Storage under inert gas (argon) at 2–8°C in amber vials prevents decomposition. Thermal gravimetric analysis (TGA) data suggest stability up to 150°C, but prolonged exposure to ambient humidity can hydrolyze the dichloromethyl group to a carboxylic acid derivative .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations can model electrophilic substitution patterns at the quinazoline core. For example, the chlorine at position 4 and dichloromethyl at position 2 create electron-deficient regions, making the compound prone to nucleophilic attack. DFT studies on analogous ferrocenyl-quinazolinones show strong agreement between computed bond lengths/angles and crystallographic data, aiding in predicting regioselectivity for functionalization .

Q. What strategies resolve contradictions in biological activity data for quinazoline derivatives?

Discrepancies in activity often arise from substituent effects. For example, replacing the dichloromethyl group with a pyridinyl moiety (as in 4-Chloro-2-(pyridin-3-yl)quinazoline) alters solubility and target binding. Systematic SAR studies using isosteric replacements and controlled cellular assays (e.g., kinase inhibition profiling) can clarify structure-activity relationships .

Q. How do electrochemical methods improve the synthesis of quinazoline derivatives?

Electrochemical oxidative cyclization using carbon/aluminum electrodes in acetic acid enables room-temperature synthesis of quinazolinones, avoiding high temperatures and transition-metal catalysts. This method achieves >85% yield for 4-quinazolinones, with potential applicability to dichloromethyl derivatives by adjusting electrolyte composition .

Q. What analytical techniques quantify trace impurities in this compound batches?

HPLC-PDA (Photo-Diode Array) with a C18 column (gradient elution: acetonitrile/0.1% formic acid) detects impurities at <0.1%. LC-MS/MS identifies hydrolyzed byproducts (e.g., carboxylic acid derivatives), while GC-MS monitors residual solvents like dioxane .

Q. How can crystallographic data inform polymorph screening for this compound?

X-ray diffraction of related quinazoline derivatives (e.g., 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide) reveals packing motifs influenced by π-π stacking and weak C–H···O interactions. Differential Scanning Calorimetry (DSC) and powder XRD can identify stable polymorphs, critical for formulation in drug delivery .

Methodological Notes

- Contradiction Management : Conflicting yield data (e.g., 35% vs. 76%) require DOE (Design of Experiments) to isolate variables like solvent polarity and catalyst loading .

- Safety Protocols : Use gloveboxes for moisture-sensitive reactions and PPE (nitrile gloves, FFP2 masks) due to the compound’s irritant properties (H315/H319/H335 hazard codes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.